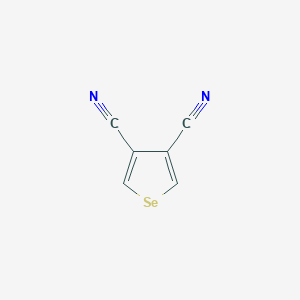

Selenophene-3,4-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Selenophene-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C6H2N2Se and its molecular weight is 181.06g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photovoltaic Applications

Selenophene-3,4-dicarbonitrile has been investigated as a non-fullerene acceptor in organic photovoltaic cells. Its incorporation into photovoltaic devices enhances their efficiency due to several key properties:

- High Electron Affinity : The compound's structure allows for effective charge separation and transport, which is crucial for photovoltaic performance.

- Broad Absorption Spectrum : Selenophene derivatives can absorb light across a wide range of wavelengths, improving the overall energy conversion efficiency.

- Stability : Selenophene-based materials exhibit good thermal and photochemical stability, making them suitable for long-term applications in solar energy conversion.

Recent studies have shown that devices incorporating this compound can achieve remarkable efficiencies compared to traditional fullerene-based systems. For instance, a recent study highlighted the development of new A-π-D-π-A type molecules that incorporate selenophene derivatives, resulting in enhanced open-circuit voltages and improved fill factors in organic solar cells .

Biological Applications

The biological activity of selenophene derivatives has garnered attention due to their potential therapeutic effects. Research indicates that compounds containing selenium can exhibit significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Selenophene derivatives have been evaluated for their effectiveness against various bacterial strains. In vitro studies demonstrate that they possess moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Some studies have reported that selenophene-containing compounds can induce apoptosis in cancer cells. For example, derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as HeLa and HL-60 .

Case Study: Antibacterial Activity

A comprehensive study assessed the antibacterial efficacy of several seleno-pyridone derivatives derived from selenophene. The results indicated that certain derivatives exhibited over 70% inhibition against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique chemical properties allow for various functionalization reactions:

- Functionalization Reactions : The compound can undergo reactions that activate C-Se bonds, leading to the formation of new organic structures with diverse functionalities .

- Synthesis of Novel Materials : Researchers have utilized selenophene derivatives in the synthesis of polymers and other materials with specific electronic properties. For example, polyfluorene copolymers containing dicyano derivatives have been synthesized using palladium-catalyzed methods, demonstrating the utility of selenophene in advanced material science .

Summary Table of Applications

Propriétés

Formule moléculaire |

C6H2N2Se |

|---|---|

Poids moléculaire |

181.06g/mol |

Nom IUPAC |

selenophene-3,4-dicarbonitrile |

InChI |

InChI=1S/C6H2N2Se/c7-1-5-3-9-4-6(5)2-8/h3-4H |

Clé InChI |

RASCLJNNGUXJCV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C[Se]1)C#N)C#N |

SMILES canonique |

C1=C(C(=C[Se]1)C#N)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.